molecular formula C11H15F2NO2 B3006629 {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine CAS No. 926254-32-2

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine

Cat. No.: B3006629
CAS No.: 926254-32-2
M. Wt: 231.243
InChI Key: QVCQSKHKCXHPSQ-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine is an organic compound that features both difluoromethoxy and ethoxy functional groups attached to a phenyl ring, with a methylamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Difluoromethoxy Group:

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the phenol derivative is reacted with ethyl iodide (C₂H₅I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups are replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[4-(Trifluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.

    {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine: Similar structure with a methoxy group instead of an ethoxy group.

    {[4-(Difluoromethoxy)-3-ethoxyphenyl]ethyl}(methyl)amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine is unique due to the combination of its difluoromethoxy and ethoxy functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine , a substituted methylamine, has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. The difluoromethoxy and ethoxy substituents enhance the compound's lipophilicity and metabolic stability, which may influence its pharmacokinetics and interactions with biological targets.

Structural Characteristics

The chemical formula of the compound is C13H16F2N2OC_{13}H_{16}F_2N_2O, indicating the presence of two fluorine atoms, an amine group, and multiple carbon and oxygen atoms. This structure is hypothesized to contribute to its biological activity through various mechanisms.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of sodium-dependent glucose cotransporter (SGLT). This action could have implications for diabetes treatment by influencing glucose uptake in cells. Additionally, the compound's unique structure may allow for varied interactions with biological targets, warranting further investigation into its pharmacodynamics.

Potential Biological Activities

Based on structural similarities with other compounds, this compound may exhibit diverse biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Neuroactive Effects : Structural analogs are known for their neuroactive properties.
  • Antimicrobial Activity : The presence of fluorinated groups in related compounds often correlates with enhanced antimicrobial effects.

Case Studies

  • Inhibition of SGLT :
    • Preliminary studies indicate that the compound effectively inhibits SGLT, which is crucial for glucose transport in renal and intestinal tissues. This inhibition could lead to reduced blood glucose levels, making it a potential candidate for diabetes management.
  • Antitumor Activity :
    • Similar compounds have demonstrated potent antitumor activity in various cancer cell lines. For example, a structure with comparable features was found to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase .

Table of Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundDifluoromethoxy, ethoxy groupsSGLT inhibitor; potential anticancer activity
3-MethoxybenzylamineMethoxy group instead of difluoromethoxyAntidepressant activity
4-DifluorobenzylamineDifluoro substitution on a different positionAnticancer properties
2-Amino-5-fluorobenzophenoneFluoro substitution on benzophenoneAntimicrobial effects

The proposed mechanism of action for this compound involves its interaction with specific receptors or transporters in cells. The difluoromethoxy group likely enhances binding affinity due to increased lipophilicity, allowing better penetration into cellular membranes.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-3-15-10-6-8(7-14-2)4-5-9(10)16-11(12)13/h4-6,11,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCQSKHKCXHPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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